Okenone Biosynthesis in Purple Sulfur Bacteria: A Technical Guide
Okenone Biosynthesis in Purple Sulfur Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Okenone, a unique aromatic keto-carotenoid, is a signature pigment of purple sulfur bacteria (PSB) belonging to the family Chromatiaceae. Its diagenetic product, okenane, serves as a crucial biomarker for photic zone euxinia in the geological record. The biosynthesis of okenone is a complex, multi-step enzymatic process that transforms the common carotenoid precursor, lycopene, into this specialized molecule. This technical guide provides an in-depth exploration of the okenone biosynthesis pathway, detailing the enzymes and genes involved, quantitative production data, and comprehensive experimental protocols for its study. The information presented herein is intended to support researchers in the fields of microbiology, biochemistry, and drug development in understanding and potentially harnessing this natural product pathway.
The Okenone Biosynthesis Pathway
The complete biosynthesis of okenone from lycopene has been elucidated, primarily through studies on Thiodictyon sp. strain CAD16.[1] The pathway involves a series of enzymatic modifications on both ends of the lycopene molecule. One end undergoes cyclization and aromatization to form a χ-ring, while the other acyclic ψ-end is methoxylated and ketolated.[1][2][3] The key enzymes and the sequence of reactions are outlined below.
Formation of the χ-Ring
The initial steps of okenone biosynthesis involve the modification of one of the ψ-end groups of lycopene to form the characteristic aromatic χ-ring. This process is catalyzed by two enzymes:
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Lycopene Cyclase (CrtY): This enzyme initiates the process by cyclizing one end of the linear lycopene molecule to form a β-ring, resulting in the production of γ-carotene.[1][2][3]
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γ-Carotene Desaturase/Methyltransferase (CrtU): Following cyclization, CrtU, an enzyme with dual functionality, converts the β-ring of γ-carotene into a χ-ring.[1][2] This transformation involves desaturation and methylation reactions.
Modification of the ψ-End Group
The other acyclic end of the γ-carotene intermediate undergoes a series of modifications to introduce a methoxy group at the C-1′ position and a keto group at the C-4′ position. These reactions are catalyzed by three distinct enzymes:
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1,2-Carotenoid Hydratase (CrtC): This enzyme hydrates the 1′,2′-double bond of the ψ-end group.[1][3]
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O-Methyltransferase (CrtF): CrtF then methylates the hydroxyl group introduced by CrtC, using S-adenosyl-l-methionine as the methyl donor.[1][3]
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Carotene Ketolase (CruO): The final step in the modification of the ψ-end is the introduction of a keto group at the C-4′ position, a reaction catalyzed by the novel ketolase, CruO.[1][3]
The proposed biosynthetic pathway for okenone is depicted in the following diagram:
Figure 1. The proposed biosynthetic pathway of okenone from lycopene.
Genetic Organization
In okenone-producing purple sulfur bacteria, the genes encoding the biosynthetic enzymes are often found clustered together in the genome. In Thiodictyon sp. CAD16, the genes crtE, crtB, crtI, crtC, two paralogous crtD genes (one of which is cruO), crtU, and crtY are located in a 26-kb region.[1] The crtF gene, however, is located in a different region of the genome.[1]
Quantitative Data on Okenone Production
The production of okenone can vary between different species and strains of purple sulfur bacteria and is also influenced by growth conditions. The following tables summarize some of the available quantitative data on okenone production.
| Strain/Species | Okenone Concentration (fmol per cell) | Okenone to Bacteriochlorophyll a Ratio | Reference |
| Marichromatium purpuratum 1591 | ~2.5 | ~12:1 | [4] |
| Marichromatium purpuratum 1711 | ~2.5 | ~12:1 | [4] |
| Thiocapsa marina 5653 | ~2.5 | ~12:1 | [4] |
| FGL21 | ~2.5 | ~12:1 | [4] |
| Strain/Species | Growth Condition | Okenone to Bacteriochlorophyll a Ratio | Reference |
| Marichromatium purpuratum DSMZ 1591 | Autotrophic | 0.784 ± 0.009 | [5][6] |
| Marichromatium purpuratum DSMZ 1591 | Photoheterotrophic | 0.681 ± 0.002 | [5][6] |
| Marichromatium purpuratum DSMZ 1711 | - | 0.864 ± 0.002 | [5][6] |
| Thiocapsa marina DSMZ 5653 | - | 0.463 ± 0.002 | [5][6] |
Experimental Protocols
The following section provides detailed methodologies for the cultivation of okenone-producing purple sulfur bacteria, extraction of carotenoids, and their analysis by High-Performance Liquid Chromatography (HPLC).
Cultivation of Okenone-Producing Purple Sulfur Bacteria
Objective: To cultivate purple sulfur bacteria under conditions that promote the production of okenone.
Materials:
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Pfennig's Medium I or a similar defined medium for PSB.
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Sterile serum bottles or other anaerobic culture vessels.
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Anaerobic gas mixture (e.g., N₂/CO₂ 80:20 v/v).
-
Light source (incandescent or fluorescent lamps).
-
Incubator.
Protocol:
-
Medium Preparation: Prepare Pfennig's Medium I or a suitable alternative according to the standard formulation. The medium should contain a reduced sulfur source (e.g., sulfide) as an electron donor and a carbon source (e.g., bicarbonate).
-
Sterilization: Autoclave the medium and all glassware.
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Inoculation: Inoculate the sterile medium with a pure culture of the desired purple sulfur bacterium under aseptic and anaerobic conditions.
-
Incubation: Incubate the cultures at a constant temperature (typically 25-30°C) with continuous illumination. The light intensity should be optimized for the specific strain.
-
Growth Monitoring: Monitor the growth of the culture by measuring the optical density at a suitable wavelength (e.g., 660 nm) or by direct cell counting.
-
Harvesting: Once the culture has reached the desired growth phase (typically late exponential or early stationary phase), harvest the cells by centrifugation.
Extraction of Okenone
Objective: To efficiently extract okenone and other carotenoids from the bacterial cell biomass.
Materials:
-
Bacterial cell pellet.
-
Acetone.
-
Methanol.
-
Petroleum ether or hexane.
-
Saturated NaCl solution.
-
Anhydrous sodium sulfate.
-
Centrifuge and centrifuge tubes.
-
Rotary evaporator.
Protocol:
-
Cell Lysis and Pigment Extraction: Resuspend the cell pellet in a small volume of methanol. Add an excess of acetone and mix vigorously to lyse the cells and extract the pigments. This process should be carried out under dim light to prevent photo-oxidation of the carotenoids.
-
Phase Separation: Transfer the acetone/methanol extract to a separatory funnel. Add petroleum ether or hexane and a saturated NaCl solution to facilitate phase separation.
-
Collection of the Organic Phase: Collect the upper organic phase containing the carotenoids. Repeat the extraction of the aqueous phase with fresh petroleum ether or hexane to ensure complete recovery.
-
Washing: Wash the combined organic extracts with distilled water to remove any residual salts and water-soluble impurities.
-
Drying: Dry the organic extract over anhydrous sodium sulfate.
-
Solvent Evaporation: Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator at a low temperature.
-
Storage: Store the dried pigment extract at -20°C or lower under an inert atmosphere until analysis.
HPLC Analysis of Okenone
Objective: To separate and quantify okenone from the extracted carotenoid mixture.
Materials:
-
HPLC system with a diode array detector (DAD) or a UV/Vis detector.
-
Reversed-phase C18 or C30 column.
-
HPLC-grade solvents (e.g., methanol, acetonitrile, ethyl acetate, water).
-
Okenone standard (if available for quantification).
Protocol:
-
Sample Preparation: Redissolve the dried pigment extract in a suitable solvent (e.g., acetone or the initial mobile phase) and filter it through a 0.22 µm syringe filter.
-
HPLC Conditions:
-
Column: Reversed-phase C18 or C30 column.
-
Mobile Phase: A gradient of two or more solvents is typically used for optimal separation. A common solvent system is a gradient of methanol/acetonitrile/water and methanol/ethyl acetate.
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Detection: Monitor the elution of carotenoids using a DAD or UV/Vis detector at the characteristic absorption maxima of okenone (around 490-520 nm).
-
-
Identification: Identify the okenone peak based on its retention time compared to a standard (if available) and its characteristic absorption spectrum.
-
Quantification: Quantify the amount of okenone by integrating the peak area and comparing it to a calibration curve generated with a known concentration of an okenone standard. If a standard is not available, relative quantification can be performed.
Conclusion
The okenone biosynthesis pathway in purple sulfur bacteria is a well-characterized metabolic route leading to a structurally unique and biogeochemically significant carotenoid. This technical guide provides a comprehensive overview of the pathway, the enzymes involved, and detailed protocols for its investigation. The information presented here serves as a valuable resource for researchers interested in the fundamental aspects of microbial natural product biosynthesis, as well as for those exploring the potential applications of okenone and its biosynthetic machinery in biotechnology and drug development. Further research into the regulation of this pathway and the catalytic mechanisms of its novel enzymes will undoubtedly reveal new insights into the metabolic diversity of microorganisms.
References
- 1. Elucidation of the Biosynthetic Pathway for Okenone in Thiodictyon sp. CAD16 Leads to the Discovery of Two Novel Carotene Ketolases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of the biomarker okenone: χ-ring formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genes and Pathway Reactions Related to Carotenoid Biosynthesis in Purple Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of Metabolism and Physiology on the Production of Okenone and Bacteriochlorophyll a in Purple Sulfur Bacteria | Carnegie Science [carnegiescience.edu]
- 6. researchgate.net [researchgate.net]
